molecular formula C17H19NO2 B183462 2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- CAS No. 20970-67-6

2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl-

Cat. No.: B183462
CAS No.: 20970-67-6
M. Wt: 269.34 g/mol
InChI Key: GAJJRTVBAXALLD-UHFFFAOYSA-N
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Description

2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The structure of 2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- includes a dihydropyridine ring substituted with phenyl, methyl, and acetyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- typically involves the Hantzsch reaction, which is a multi-component reaction. The reaction involves the condensation of an aldehyde (such as benzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is obtained after purification by recrystallization .

Industrial Production Methods: In industrial settings, the production of 2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- involves its interaction with calcium channels in biological systems. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This action leads to vasodilation and a decrease in blood pressure, making it useful in the treatment of hypertension. The molecular targets include the alpha-1 subunit of the calcium channel, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction .

Comparison with Similar Compounds

    Nifedipine: Another 1,4-dihydropyridine used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.

    Nitrendipine: Known for its vasodilatory effects.

Uniqueness: 2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its acetyl groups and phenyl ring contribute to its lipophilicity and binding affinity to calcium channels, differentiating it from other dihydropyridines .

Properties

CAS No.

20970-67-6

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

1-(5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridin-3-yl)ethanone

InChI

InChI=1S/C17H19NO2/c1-10-15(12(3)19)17(14-8-6-5-7-9-14)16(13(4)20)11(2)18-10/h5-9,17-18H,1-4H3

InChI Key

GAJJRTVBAXALLD-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=CC=C2)C(=O)C

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=CC=C2)C(=O)C

20970-67-6

solubility

35.3 [ug/mL]

Origin of Product

United States

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